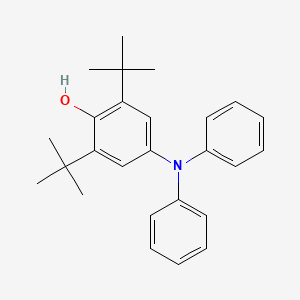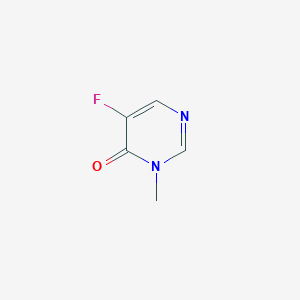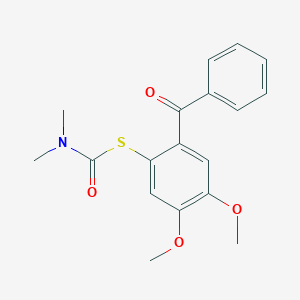![molecular formula C12H13BrClNO2 B13096322 5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)
5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride: is a chemical compound with the molecular formula C12H12BrNO2 It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride typically involves the reaction of benzofuran derivatives with piperidine derivatives under specific conditions. The reaction often requires the presence of a brominating agent to introduce the bromine atom into the structure. Common reagents used in the synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the bromine atom may be replaced or modified.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and spiro structure play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3H-spiro[benzofuran-2,4’-piperidine]: This compound is similar in structure but lacks the ketone group present in 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride.
3H-spiro[benzofuran-2,4’-piperidin]-3-one: This compound lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness: The presence of both the bromine atom and the spiro structure in 5-Bromo-3H-spiro[benzofuran-2,4’-piperidin]-3-one hydrochloride makes it unique
Eigenschaften
Molekularformel |
C12H13BrClNO2 |
|---|---|
Molekulargewicht |
318.59 g/mol |
IUPAC-Name |
5-bromospiro[1-benzofuran-2,4'-piperidine]-3-one;hydrochloride |
InChI |
InChI=1S/C12H12BrNO2.ClH/c13-8-1-2-10-9(7-8)11(15)12(16-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H |
InChI-Schlüssel |
JVWFVTASWVHQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C(=O)C3=C(O2)C=CC(=C3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


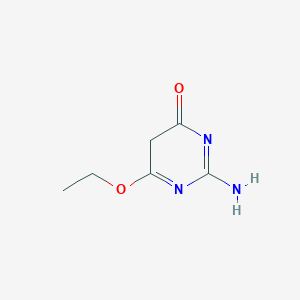
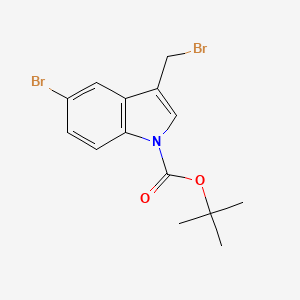
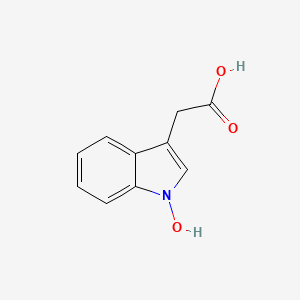
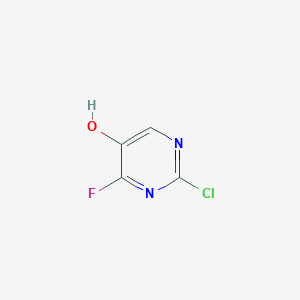
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
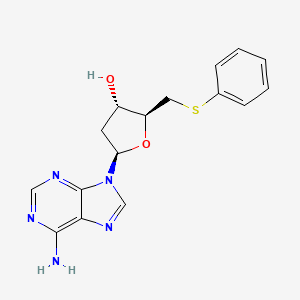
![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
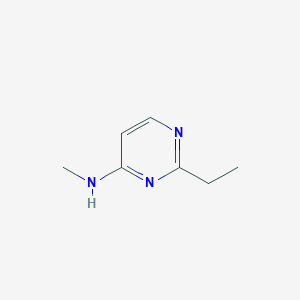
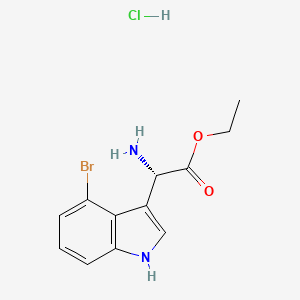
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
